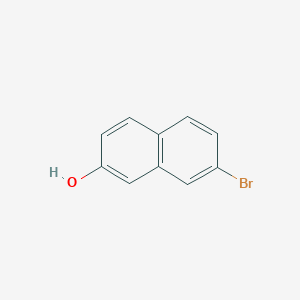

7-Bromonaphthalen-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBGGRCEQOTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346657 | |

| Record name | 7-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116230-30-9 | |

| Record name | 7-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromonaphthalen-2-ol (CAS: 116230-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromonaphthalen-2-ol, a key intermediate in the synthesis of bioactive molecules. This document details its chemical and physical properties, safety information, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly KRas G12C inhibitors.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 116230-30-9 | [3][4] |

| Molecular Formula | C₁₀H₇BrO | [3][4] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Melting Point | 133-138 °C | [1][2] |

| Boiling Point (Predicted) | 353.8 ± 15.0 °C | [1][2] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [1][2] |

| Purity | ≥98% | [3] |

| Appearance | White to Light yellow powder to crystal | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][5] |

Safety Information

This compound is classified as an irritant and is corrosive.[6] The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).

| GHS Classification | Code | Description |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[6] | |

| H318 | Causes serious eye damage.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Experimental Protocols

Synthesis of this compound from 2,7-Dihydroxynaphthalene

A general procedure for the synthesis of this compound involves a two-step process starting from 2,7-dihydroxynaphthalene.[1]

Step 1: Preparation of 2-Bromo-7-methoxynaphthalene

-

Under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

-

Cool the mixture to 10 °C.

-

Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.

-

Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol), rinsing with an additional 350 mL of acetonitrile.

-

Heat the resulting yellow-brown mixture to reflux for 3 hours.

-

Remove the acetonitrile by distillation under reduced pressure to yield an off-white solid.

Step 2: Preparation of this compound

-

Heat the solid obtained in Step 1 to 280 °C over 30 minutes until a black liquid forms.

-

Continue heating the liquid to 310 °C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

-

Cool the black mixture to room temperature.

-

Purify the crude product by chromatographic separation to obtain this compound as an off-white solid. This procedure reports a yield of 43% with an HPLC purity of 87%.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical applications. Its utility is highlighted in the development of inhibitors for challenging drug targets.

Intermediate in the Synthesis of KRas G12C Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the KRas G12C mutant, a key driver in several types of cancer.[7] The synthesis begins with the protection of the hydroxyl group of this compound.

Experimental Protocol: Protection of this compound

-

Dissolve this compound (2.0 g, 9.0 mmol) in dimethyl acetamide (40 mL).

-

Add chloro(methoxy)methane (1.4 g, 18 mmol) and cesium carbonate (5.8 g, 18 mmol) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Dilute the reaction with water and wash the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate.

-

Concentrate the solution under vacuum to yield the crude methoxymethyl (MOM) protected intermediate.[7]

This protected intermediate is then carried forward through a multi-step synthesis to yield the final KRas G12C inhibitor.

The KRas Signaling Pathway

The KRas protein is a GTPase that acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling pathways that promote cell growth, proliferation, and survival. The G12C mutation locks KRas in its active state, leading to uncontrolled cell division and tumor growth. The inhibitors synthesized from this compound are designed to covalently bind to the mutant cysteine residue, inactivating the protein and blocking these downstream signals.

References

- 1. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 2. 2-NAPHTHOL (135-19-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

- 4. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-BROMOPHENOL (591-20-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]

Synthesis of 7-Bromonaphthalen-2-ol from 2,7-dihydroxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromonaphthalen-2-ol, a valuable intermediate in organic synthesis, starting from the readily available 2,7-dihydroxynaphthalene. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and characterization of the final product. Additionally, alternative synthetic approaches are discussed.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional organic materials. Its substituted naphthalene core allows for diverse chemical modifications. The selective bromination of 2,7-dihydroxynaphthalene presents a direct route to this compound. This guide focuses on a well-established method utilizing triphenylphosphine and bromine for the selective monobromination of one of the hydroxyl groups, followed by a high-temperature rearrangement to yield the desired product.

Primary Synthetic Pathway: Triphenylphosphine and Bromine Method

The most commonly cited method for the synthesis of this compound from 2,7-dihydroxynaphthalene is a two-step process. The first step involves the reaction of 2,7-dihydroxynaphthalene with a brominating agent formed in situ from triphenylphosphine and bromine. The resulting intermediate is then subjected to high-temperature thermal rearrangement to yield this compound.

Proposed Reaction Mechanism

The reaction is believed to proceed via an electrophilic aromatic substitution. Triphenylphosphine reacts with bromine to form triphenylphosphine dibromide, a versatile brominating agent. One of the hydroxyl groups of 2,7-dihydroxynaphthalene is then likely converted into a better leaving group, such as a phosphonium salt. Subsequent intramolecular or intermolecular rearrangement and tautomerization, driven by the high temperature in the second step, leads to the formation of the more stable this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a reported procedure for the synthesis of this compound.[1]

Step 1: Formation of the Intermediate

-

To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL).

-

Cool the mixture to 10 °C using an ice bath.

-

Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes while maintaining the temperature.

-

Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol).

-

Rinse the flask with an additional 350 mL of acetonitrile and add it to the reaction mixture.

-

Heat the resulting yellow-brown mixture to reflux and maintain for 3 hours.

-

After the reflux period, remove the acetonitrile by distillation under reduced pressure. This should yield an off-white solid.

Step 2: Thermal Rearrangement to this compound

-

Heat the solid obtained from Step 1 to 280 °C over a period of 30 minutes. The solid will melt to form a black liquid.

-

Continue to heat the liquid to 310 °C over 20 minutes.

-

Maintain the temperature at 310 °C for 15 minutes, or until gas evolution ceases.

-

Allow the black mixture to cool to room temperature.

-

The crude product can be purified by column chromatography to yield this compound as an off-white solid.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 2,7-dihydroxynaphthalene | 50.0 g (0.312 mol) | [1] |

| Triphenylphosphine | 89.7 g (0.342 mol) | [1] |

| Bromine | 17.6 mL (0.342 mol) | [1] |

| Product | ||

| This compound | 34.5 g | [1] |

| Yield and Purity | ||

| Yield | 43% | [1] |

| HPLC Purity | 87% | [1] |

Alternative Synthetic Approaches

While the triphenylphosphine and bromine method is well-documented, other bromination strategies could potentially be employed for the synthesis of this compound. The selective monobromination of dihydroxynaphthalenes can be challenging due to the activating nature of the hydroxyl groups.

-

Direct Bromination with Elemental Bromine: The use of elemental bromine in a suitable solvent, such as acetic acid, is a common method for the bromination of phenols and naphthols. However, controlling the regioselectivity and the extent of bromination can be difficult, often leading to a mixture of mono- and poly-brominated products.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine. Its use, potentially with a catalyst, could offer better control over the reaction and lead to a higher yield of the desired monobromo product.

A comparative study of these methods for the specific synthesis of this compound from 2,7-dihydroxynaphthalene would be beneficial to optimize the reaction conditions and improve the yield and purity of the final product.

Characterization of this compound

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 133-138 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton on the carbon bearing the hydroxyl group will likely appear as a singlet, while the other aromatic protons will exhibit doublet and multiplet splitting patterns characteristic of a substituted naphthalene ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms attached to the hydroxyl and bromine groups will have characteristic chemical shifts. The signals for the other aromatic carbons will be in the typical downfield region for sp² hybridized carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 222 and a characteristic M+2 peak at m/z 224 of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Fragmentation patterns would involve the loss of the bromine atom and other characteristic cleavages of the naphthalene ring.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound from 2,7-dihydroxynaphthalene using triphenylphosphine and bromine. The provided experimental protocol and quantitative data offer a solid foundation for researchers to replicate this synthesis. The discussion of alternative methods and the comprehensive characterization data will be valuable for further optimization and for the verification of the synthesized product. The logical workflow for this synthesis is summarized below.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 7-Bromonaphthalen-2-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 7-Bromonaphthalen-2-ol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Properties and Data

This compound is a brominated derivative of 2-naphthol, a versatile building block in organic synthesis. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 116230-30-9[2] |

| Molecular Formula | C₁₀H₇BrO[2] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)O[1] |

| InChI | InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H[1] |

| InChIKey | VWSBGGRCEQOTNU-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | White to yellowish powder or crystal | [3][4] |

| Melting Point | 133-138 °C | [3][4] |

| Boiling Point (Predicted) | 353.8 ± 15.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 9.17 ± 0.40 | [3][4] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Flash Point (Predicted) | 167.8 °C | [3][4] |

| Refractive Index (Predicted) | 1.704 | [3][4] |

Note: Some values are predicted based on computational models and should be confirmed experimentally.

Solubility

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of a dihydroxynaphthalene precursor. The following is a representative experimental protocol.

Synthesis of this compound from 2,7-Dihydroxynaphthalene

This two-step synthesis first involves the formation of an intermediate, 2-bromo-7-methoxynaphthalene, followed by demethylation to yield the final product.

Caption: Synthetic workflow for this compound.

Methodology:

Step 1: Preparation of 2-bromo-7-methoxynaphthalene

-

Under a nitrogen atmosphere, add triphenylphosphine and acetonitrile to a 1 L flask.

-

Cool the mixture to 10 °C.

-

Slowly add bromine dropwise over 10 minutes.

-

After the addition is complete, remove the cooling bath and add 2,7-dihydroxynaphthalene.

-

Rinse the flask with additional acetonitrile.

-

Heat the resulting yellow-brown mixture to reflux for 3 hours.

-

Remove the acetonitrile by distillation under reduced pressure to obtain an off-white solid intermediate.[3]

Step 2: Preparation of 7-bromo-2-naphthol

-

Heat the solid intermediate from Step 1 to 280°C over 30 minutes until a black liquid forms.

-

Continue heating the liquid to 310°C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

-

Cool the black mixture to room temperature.

-

Purify the crude product by chromatographic separation to obtain this compound as an off-white solid.[3]

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research applications. The following sections provide generalized experimental protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Analysis: The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy Protocol:

-

Instrument Parameters:

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Analysis: The spectrum will show ten distinct carbon signals. The carbon bearing the hydroxyl group will be shifted downfield, and the carbon attached to the bromine will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C=C stretch (aromatic): Several sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A peak in the 1200-1300 cm⁻¹ range.

-

C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Caption: Fundamental steps in mass spectrometry analysis.

Protocol (using GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection.

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to include the molecular ion, for example, m/z 50-300.

-

-

Data Analysis: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 222 and an M+2 peak at m/z 224 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragment ions may include the loss of the bromine atom ([M-Br]⁺) and other fragments characteristic of the naphthalene ring system.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities and signaling pathways of this compound. As a halogenated naphthol derivative, it could be a subject of interest in medicinal chemistry for the development of new therapeutic agents. Naphthalene derivatives are known to exhibit a wide range of biological activities, and the introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Further research is required to explore its potential biological applications.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials. Keep in a dark place under an inert atmosphere at room temperature.[3][4]

This technical guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult the relevant safety data sheets (SDS) and conduct thorough literature reviews. Experimental validation of the predicted properties is also highly recommended.

References

An In-depth Technical Guide on 7-Bromonaphthalen-2-ol

This guide provides core technical specifications for 7-Bromonaphthalen-2-ol, a compound relevant to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and integration into experimental workflows.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H7BrO | [1][2][3][4][5][6][7] |

| Molecular Weight | 223.07 g/mol | [1][2][5][6][7] |

| Alternate Names | 7-Bromo-2-naphthol | [1][2][7] |

| CAS Number | 116230-30-9 | [1][2] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 7-Bromo-2-naphthol, 97% 116230-30-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromonaphthalen-2-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromonaphthalen-2-ol, tailored for researchers, scientists, and professionals in drug development. The document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while Mass Spectrometry and IR data are available, specific, experimentally verified NMR peak assignments for this particular isomer are not widely published in publicly accessible databases. Therefore, the NMR data presented is based on predicted values and analysis of related compounds.

Table 1: 1H NMR (Proton NMR) Data (Predicted)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 | ~7.8 | d | ~8.5 | |

| H3 | ~7.1 | d | ~2.0 | |

| H4 | ~7.6 | d | ~8.5 | |

| H5 | ~7.4 | dd | ~8.5, 1.8 | |

| H6 | ~7.9 | d | ~1.8 | |

| H8 | ~7.7 | d | ~8.5 | |

| OH | 4-7 | br s | - | Chemical shift is concentration and solvent dependent. |

Table 2: 13C NMR (Carbon NMR) Data (Predicted)

| Carbon Label | Chemical Shift (δ, ppm) | Notes |

| C1 | ~129 | |

| C2 | ~154 | Carbon bearing the hydroxyl group. |

| C3 | ~109 | |

| C4 | ~130 | |

| C4a | ~135 | Quaternary carbon. |

| C5 | ~128 | |

| C6 | ~129 | |

| C7 | ~120 | Carbon bearing the bromine atom. |

| C8 | ~127 | |

| C8a | ~130 | Quaternary carbon. |

Table 3: IR Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (phenolic)[1][2] |

| 3000-3100 | Medium | Aromatic C-H stretch[2][3] |

| 1500-1600 | Medium-Strong | Aromatic C=C ring stretching[1][2] |

| ~1260 | Strong | C-O stretch (phenolic)[1] |

| 900-675 | Strong | Aromatic C-H out-of-plane bending[2][3] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment | Notes |

| 224 | High | [M+2]+• | Isotopic peak due to 81Br.[4][5][6] |

| 222 | High | [M]+• | Molecular ion peak with 79Br.[4][5][6] |

| 143 | Medium | [M - Br]+ | Loss of bromine radical. |

| 115 | Medium | [M - Br - CO]+ | Subsequent loss of carbon monoxide.[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the molecular structure of this compound by analyzing the chemical environment of its hydrogen (1H) and carbon (13C) nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard pulse-acquire sequence is used.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

13C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a longer relaxation delay of 2-5 seconds.

-

Data processing is similar to 1H NMR, with chemical shifts referenced to the deuterated solvent signal.

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

The typical spectral range is 4000-400 cm-1.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, commonly with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Often coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (GC-MS with EI):

-

A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized and separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

7-Bromonaphthalen-2-ol: A Technical Overview of its Structure and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and solid-state properties of 7-Bromonaphthalen-2-ol (also known as 7-bromo-2-naphthol). Due to the limited availability of public domain data on its crystal structure and detailed solid-state characterization, this document summarizes the available physico-chemical data and presents standardized experimental protocols for its in-depth analysis. This guide is intended to be a foundational resource for researchers and professionals involved in drug development and materials science.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol.[1] Its fundamental properties have been reported by various chemical suppliers and are summarized below. These properties are crucial for understanding its behavior in different environments and for developing processing and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [2][3][4] |

| Molecular Weight | 223.07 g/mol | [2][3][4] |

| CAS Number | 116230-30-9 | [2][3] |

| Appearance | White to light yellow powder/crystal | [1][5] |

| Melting Point | 133-138 °C | [6][7] |

| Boiling Point (Predicted) | 353.8 ± 15.0 °C | [6][7] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 9.17 ± 0.40 | [6] |

Synthesis of this compound

A common synthetic route for this compound involves the bromination of a protected 2,7-dihydroxynaphthalene derivative, followed by deprotection. A general two-step procedure is described below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A representative synthesis procedure is as follows:

-

Preparation of the Intermediate: To a flask containing triphenylphosphine in acetonitrile under a nitrogen atmosphere and cooled to 10°C, bromine is added dropwise. After the addition, 2,7-dihydroxynaphthalene is added, and the mixture is heated to reflux for several hours. The solvent is then removed under reduced pressure to yield the crude intermediate solid.

-

Formation of 7-bromo-2-naphthol: The crude intermediate is heated to high temperatures (e.g., 280°C, then increased to 310°C) until gas evolution ceases. After cooling, the product is purified by chromatographic separation to yield this compound as an off-white solid.

Crystal Structure and Solid-State Characterization

A thorough search of publicly available scientific literature and databases did not yield a determined crystal structure for this compound. The determination of the crystal structure is paramount for understanding its solid-state properties, including polymorphism, solubility, and stability, which are critical aspects in drug development.

Below is a standard workflow for the comprehensive solid-state characterization of a compound like this compound.

Caption: Workflow for solid-state characterization.

Experimental Protocols for Solid-State Analysis

The following are detailed, albeit hypothetical, experimental protocols for the solid-state characterization of this compound.

3.1. Single-Crystal X-Ray Diffraction (SCXRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a single crystal, yielding information on unit cell parameters, space group, and molecular conformation.

-

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown using techniques such as slow evaporation from various solvents (e.g., ethanol, acetone, ethyl acetate), vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable single crystal would be mounted on a goniometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell and space group. The crystal structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

3.2. Powder X-Ray Diffraction (PXRD)

-

Objective: To obtain a fingerprint of the crystalline solid, used for phase identification, purity assessment, and polymorphism screening.

-

Methodology:

-

Sample Preparation: A small amount of the powdered sample of this compound would be gently packed into a sample holder.

-

Data Collection: The PXRD pattern would be recorded using a powder diffractometer with Cu Kα radiation. Data would be collected over a 2θ range of, for example, 2° to 40°.

-

3.3. Thermal Analysis: DSC and TGA

-

Objective: To characterize the thermal behavior of this compound, including melting point, heat of fusion, and thermal stability.

-

Methodology:

-

Differential Scanning Calorimetry (DSC): A few milligrams of the sample would be weighed into an aluminum pan and sealed. The sample would be heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An empty sealed pan would be used as a reference. The heat flow as a function of temperature would be recorded to identify thermal events like melting and crystallization.

-

Thermogravimetric Analysis (TGA): A small amount of the sample would be placed in a ceramic or platinum pan. The sample would be heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The change in mass as a function of temperature would be monitored to determine thermal stability and decomposition temperatures.

-

Conclusion

While this compound is a commercially available compound with established basic physico-chemical properties, a significant gap exists in the scientific literature regarding its detailed crystal structure and comprehensive solid-state characterization. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to undertake a thorough investigation of its solid-state properties. Such studies are essential for unlocking the full potential of this molecule in pharmaceutical and material science applications, where understanding and controlling the solid form is a prerequisite for ensuring performance, stability, and manufacturability.

References

- 1. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-bromo-2-naphthol [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. 7-Bromo-2-naphthol | 116230-30-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

A Technical Guide to the Solubility of 7-Bromonaphthalen-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. While specific quantitative solubility data is not widely available in published literature, this document outlines the predicted solubility based on the compound's structural and physicochemical properties. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values in various organic solvents. This guide is intended to be a valuable resource for scientists working with this compound in synthetic chemistry, materials science, and pharmaceutical development.

Introduction to this compound

This compound, also known as 7-bromo-2-naphthol, is an aromatic organic compound with the chemical formula C₁₀H₇BrO. Its structure consists of a naphthalene backbone with a hydroxyl (-OH) group and a bromine (-Br) atom substituted at the 2 and 7 positions, respectively. This substitution pattern imparts a specific polarity and reactivity to the molecule, making it a versatile building block in the synthesis of more complex chemical entities, including dyes and pharmaceutical intermediates.[1][2] Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes like crystallization, and formulation development.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound possesses both polar and nonpolar characteristics.

-

Polar Characteristics: The hydroxyl group (-OH) is capable of acting as a hydrogen bond donor and acceptor, which suggests an affinity for polar solvents.[1]

-

Nonpolar Characteristics: The large, aromatic naphthalene ring system is hydrophobic and contributes to its solubility in nonpolar or weakly polar organic solvents.[1]

-

Influence of Bromine: The bromine atom adds to the molecular weight and introduces a degree of polarizability to the molecule.

Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can interact with the polar hydroxyl group, and the organic character of the solvents will solvate the naphthalene ring. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | The nonpolar naphthalene ring will have favorable interactions with these solvents, but the polar hydroxyl group will limit overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility.[3][4][5][6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For more rapid and complete separation, the samples can be centrifuged or filtered.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis. A pre-established calibration curve is necessary for spectroscopic or chromatographic methods.

-

Calculation: The solubility is then calculated and can be expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[7][8][9][10]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in steps 1-3 of the shake-flask method.

-

Sample Withdrawal: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or under reduced pressure, depending on the solvent's boiling point and the compound's stability.

-

Drying: Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish with the dried solute.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed as mass of solute per volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

References

- 1. CAS 116230-30-9: 2-Bromo-7-hydroxynaphthalene | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. britannica.com [britannica.com]

In-Depth Technical Guide: Health and Safety of 7-Bromonaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 7-Bromonaphthalen-2-ol is a chemical compound for research use only and should be handled by trained professionals. The information herein is a collation of publicly available data and is not an exhaustive toxicological profile. All handling and experimental procedures should be conducted in accordance with institutional and national safety guidelines.

Chemical and Physical Properties

This compound, a brominated derivative of 2-naphthol, is a solid organic compound. Its chemical structure and properties are foundational to understanding its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 116230-30-9 | [1][2] |

| Molecular Formula | C₁₀H₇BrO | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 133-138 °C | [3] |

| Boiling Point (Predicted) | 353.8 ± 15.0 °C | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial to minimize exposure and associated risks.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation.[5] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P270 | Do not eat, drink or smoke when using this product.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P310 | Immediately call a POISON CENTER/doctor.[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |

Toxicological Data (Based on Analogous Compounds)

| Compound | Test | Species | Route | Value |

| 1-Bromonaphthalene | LD50 | Rat | Oral | 1540 mg/kg |

| 2-Naphthol | LD50 | Rat | Oral | 1960 mg/kg |

| 2,4,6-Tribromophenol | NOAEL | Rat | Oral (28-day) | 100 mg/kg/day |

| 2,4,6-Tribromophenol | LOAEL | Rat | Oral (28-day) | 300 mg/kg/day |

Potential Biological Effects and Signaling Pathways (Hypothetical)

While the specific mechanism of action for this compound has not been elucidated, substituted naphthols are known to exhibit a range of biological activities. Based on related compounds, a potential mechanism of cytotoxicity could involve the induction of oxidative stress, leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

Experimental Protocols

The following are generalized protocols for key toxicological assays. These should be adapted and optimized for the specific experimental context.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a screening test for the mutagenic potential of this compound.

Caption: Experimental workflow for the Ames test.

Methodology:

-

Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100) in nutrient broth.

-

Metabolic Activation: The test can be performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add molten top agar containing a trace amount of histidine to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is statistically significant. Positive controls with known mutagens should be run in parallel.

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[4][7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

This technical guide provides a summary of the available health and safety information for this compound. Due to the limited specific toxicological data, a cautious approach is warranted, and all handling should be performed by qualified individuals in a controlled laboratory setting.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

A Technical Guide to 7-Bromonaphthalen-2-ol: Synthesis, Commercial Availability, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromonaphthalen-2-ol, a key intermediate in organic synthesis and pharmaceutical development. We delve into its commercial availability from various suppliers, present a detailed synthesis protocol, and illustrate its role in the synthesis of the asthma drug Fevipiprant.

Core Properties of this compound

| Property | Value |

| CAS Number | 116230-30-9 |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Appearance | White to yellowish powder or crystal |

| Melting Point | 133-138 °C |

| Boiling Point | 353.8 ± 15.0 °C (Predicted) |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Commercial Availability and Key Suppliers

This compound is readily available from a number of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Purity | Pack Size | Price (USD) |

| Sigma-Aldrich | 99% | 1 g | $86 |

| 5 g | $409 | ||

| TCI Chemical | >97.0% (GC) | 1 g | $39 |

| 5 g | $144 | ||

| Santa Cruz Biotechnology | ≥98% | - | Request Quote |

| Oakwood Chemical | - | 250 mg | $16 |

| ChemShuttle | 95% | 100 g | $200 |

| 250 g | $350 | ||

| 500 g | $600 | ||

| 1 kg | $1200 | ||

| BLD Pharm | - | - | Request Quote |

| Shanghai Macklin Biochemical Co., Ltd. | - | - | Request Quote |

| Wuhan UCchem Biotechnology Co., LTD. | - | - | Request Quote |

Note: Prices are subject to change and may not include shipping and handling fees. Please visit the supplier's website for the most current information.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2,7-dihydroxynaphthalene.

Materials:

-

2,7-Dihydroxynaphthalene

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

Procedure:

-

Under a nitrogen atmosphere, add triphenylphosphine (0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

-

Cool the mixture to 10 °C.

-

Slowly add bromine (0.342 mol) dropwise over 10 minutes.

-

Remove the cooling bath and add 2,7-dihydroxynaphthalene (0.312 mol).

-

Rinse the flask with an additional 350 mL of acetonitrile.

-

Heat the resulting yellow-brown mixture to reflux for 3 hours.

-

Remove the acetonitrile via distillation under reduced pressure. This should yield an off-white solid.

-

Heat the solid to 280 °C over 30 minutes until a black liquid forms.

-

Continue heating the liquid to 310 °C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

-

Cool the black mixture to room temperature.

-

The crude product can then be purified by chromatographic separation to yield this compound as an off-white solid.

Application in Drug Development: Synthesis of Fevipiprant

This compound is a crucial intermediate in the synthesis of Fevipiprant, a selective antagonist of the CRTh2 receptor used in the treatment of asthma.[1] The following diagram illustrates the logical workflow from the starting material to the final active pharmaceutical ingredient.

References

A Technical Guide to the Historical Synthesis of Brominated Naphthols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of brominated naphthols, compounds of significant interest in organic synthesis and medicinal chemistry. The following sections detail key experimental protocols from foundational literature, present quantitative data in a comparative format, and illustrate the reaction pathways through logical diagrams.

Introduction

The bromination of naphthols has been a fundamental transformation in organic chemistry for over a century. The resulting brominated naphthols serve as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Historically, the methods for their preparation have evolved, reflecting the broader advancements in synthetic methodology. This guide focuses on the classic and historically significant approaches to the synthesis of these important compounds.

Bromination of 1-Naphthol

The hydroxyl group of 1-naphthol is a powerful activating group, directing electrophilic substitution primarily to the 2- and 4-positions of the naphthalene ring.

Direct Bromination

Historically, the direct bromination of 1-naphthol using molecular bromine has been a common method to produce di- and polybrominated derivatives.

A historically significant method for the dibromination of 1-naphthol involves its reaction with bromine in a suitable solvent.

-

Reaction Scheme:

Direct bromination of 1-naphthol. -

Procedure: A solution of 1-naphthol in a solvent such as glacial acetic acid or chloroform is treated with two equivalents of bromine, often added dropwise with cooling. The reaction is typically rapid, and the product, 2,4-dibromo-1-naphthol, often precipitates from the reaction mixture.

-

Quantitative Data:

| Product | Starting Material | Brominating Agent | Solvent | Yield | Melting Point (°C) |

| 2,4-Dibromo-1-naphthol | 1-Naphthol | Bromine | Glacial Acetic Acid | High | 106-107 |

Bromination of 2-Naphthol

The hydroxyl group in 2-naphthol directs electrophilic substitution to the 1- and 6-positions. The control of regioselectivity has been a key focus of historical synthetic efforts.

Direct Bromination and Subsequent Reduction: Synthesis of 6-Bromo-2-naphthol

A classic and well-documented procedure for the preparation of 6-bromo-2-naphthol involves a two-step process: initial dibromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by reductive debromination. This method is detailed in Organic Syntheses, a testament to its historical reliability and utility.[1]

-

Reaction Workflow:

Workflow for the synthesis of 6-Bromo-2-naphthol. -

Procedure:

-

Dibromination: 2-Naphthol is dissolved in glacial acetic acid. A solution of two moles of bromine in acetic acid is added, leading to the formation of 1,6-dibromo-2-naphthol. The mixture is then heated to boiling.[1]

-

Reduction: The reaction mixture is cooled, and mossy tin is added in portions. The mixture is boiled until all the tin has dissolved, which selectively reduces the more labile bromine at the 1-position.[1]

-

Workup: The mixture is cooled and filtered to remove tin salts. The filtrate is poured into cold water to precipitate the crude 6-bromo-2-naphthol, which is then filtered, washed, and dried.[1]

-

Purification: For a purer product, vacuum distillation followed by recrystallization from a mixture of acetic acid and water can be performed.[1]

-

-

Quantitative Data: [1]

| Product | Starting Material | Reagents | Solvent | Crude Yield (%) | Purified Melting Point (°C) |

| 6-Bromo-2-naphthol | 2-Naphthol | 1. Bromine2. Mossy Tin | Glacial Acetic Acid | 96-100 | 127-129 |

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, indirect route to introduce a bromine atom onto the naphthalene ring, often with high regioselectivity. This method is particularly useful for preparing isomers that are not easily accessible through direct electrophilic substitution. The reaction proceeds via the diazotization of an aminonaphthol, followed by displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.[2][3][4]

This historical method offers a powerful tool for the synthesis of specific bromonaphthol isomers by starting with the corresponding aminonaphthol. The position of the bromine atom is determined by the initial position of the amino group.

Conclusion

The historical methods for the preparation of brominated naphthols, primarily through direct electrophilic bromination and the Sandmeyer reaction, laid the groundwork for the synthesis of a wide array of substituted naphthalene derivatives. The procedures detailed in classic resources like Organic Syntheses provide robust and reproducible methods that are still of educational and practical value today. These foundational techniques highlight the fundamental principles of electrophilic aromatic substitution on activated naphthalene systems and the strategic use of functional group interconversions to achieve specific isomers. For researchers in drug development and materials science, an understanding of these historical methods provides a strong basis for the design and synthesis of novel brominated naphthol derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 7-Bromonaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 7-Bromonaphthalen-2-ol as a key building block. The protocols and data herein are compiled from established methodologies for similar substrates and are intended to serve as a robust starting point for the synthesis of 7-arylnaphthalen-2-ol derivatives. These products are valuable intermediates in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely favored in the pharmaceutical industry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]

Data Presentation: Reaction Parameters and Illustrative Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of brominated aromatic compounds, including thiophenes and naphthalenes, with various arylboronic acids. This data serves as a valuable reference for optimizing the reaction with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70 |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 |

| 3 | 5-Bromothiophene-2-carboxylic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 100 | 12 | 68 |

| 4 | 5-Bromothiophene-2-carboxylic acid derivative | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 100 | 12 | 66 |

| 5 | 4-Bromochlorobenzene | Phenylboronic acid | Pd Standard Solution | - | KOH | 95% Ethanol | RT | 0.4 | 64[2] |

| 6 | 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 80 | 3 | High |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃)

-

Anhydrous 1,4-Dioxane or Toluene

-

Degassed Water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

-

Standard laboratory work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these solids to the Schlenk flask. If using Pd(PPh₃)₄, a ligand is not separately added.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane or Toluene, ~0.2 M concentration) and degassed water (typically 10-25% of the organic solvent volume) to the flask via syringe. The mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes.[3]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously under an inert atmosphere for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-naphthalen-2-ol product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis with 7-Bromonaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various derivatives of 7-Bromonaphthalen-2-ol. The functionalization of the naphthalene scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offer versatile and efficient methods for the derivatization of this important building block.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, these reactions allow for the introduction of a wide array of substituents at the 7-position of the naphthalene core. The presence of the hydroxyl group at the 2-position may influence the reactivity and, in some cases, may require protection, although many modern catalyst systems exhibit high functional group tolerance.

Key Reactions Covered:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent.

-

Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and an amine.

-

Heck Reaction: Formation of a C-C bond between this compound and an alkene.

-

Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound with various partners. These data are compiled from established methodologies for structurally similar substrates and serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 75-85 |

Table 2: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 18 | 75-88 |

Note: For substrates with sensitive functional groups, protection of the hydroxyl group on this compound may be necessary to prevent side reactions.

Table 3: Heck Reaction of this compound with Alkenes

| Entry | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 70-85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 120 | 24 | 65-80 |

| 3 | Allyl alcohol | Pd(OAc)₂ (2) | - | NaHCO₃ | NMP | 110 | 18 | 60-75 |

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 12 | 80-90 |